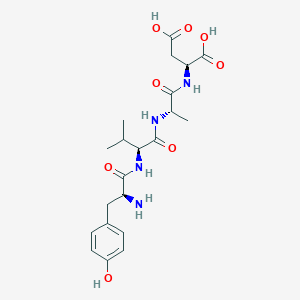

Tyrosyl-valyl-alanyl-aspartic acid

Description

Properties

Molecular Formula |

C21H30N4O8 |

|---|---|

Molecular Weight |

466.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]butanedioic acid |

InChI |

InChI=1S/C21H30N4O8/c1-10(2)17(25-19(30)14(22)8-12-4-6-13(26)7-5-12)20(31)23-11(3)18(29)24-15(21(32)33)9-16(27)28/h4-7,10-11,14-15,17,26H,8-9,22H2,1-3H3,(H,23,31)(H,24,29)(H,25,30)(H,27,28)(H,32,33)/t11-,14-,15-,17-/m0/s1 |

InChI Key |

XVZUMQAMCYSUMS-SIUGBPQLSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tyrosine-valine-alanine-aspartate-chloromethyl ketone involves the solid-phase peptide synthesis method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

Coupling: The amino acids are coupled to the resin using a coupling reagent such as dicyclohexylcarbodiimide.

Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid.

Cleavage: The peptide is cleaved from the resin using a cleavage reagent such as hydrogen fluoride.

Industrial Production Methods

Industrial production of tyrosine-valine-alanine-aspartate-chloromethyl ketone follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple peptide sequences simultaneously. The use of high-performance liquid chromatography ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tyrosine-valine-alanine-aspartate-chloromethyl ketone undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfide bonds.

Reduction: Reduction reactions can break disulfide bonds.

Substitution: The chloromethyl ketone group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol or other reducing agents.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions include disulfide-linked peptides, reduced peptides, and substituted peptides .

Scientific Research Applications

Chemical Applications

-

Enzyme Kinetics and Inhibition :

- Tyrosyl-valyl-alanyl-aspartic acid is used as a tool to study enzyme kinetics. Its structure allows researchers to investigate the mechanisms of enzyme inhibition, particularly in proteases and other enzymes involved in metabolic pathways.

-

Synthesis of Organic Compounds :

- The compound serves as a building block for synthesizing various organic compounds. Its unique amino acid sequence can be modified to create derivatives with enhanced properties for specific applications.

Biological Applications

- Cell Death Pathways :

- Neuroprotection :

-

Inflammatory Diseases :

- The compound is being studied for its therapeutic effects in inflammatory diseases. Its ability to modulate apoptotic pathways suggests that it could be beneficial in conditions characterized by excessive inflammation.

Medical Applications

- Therapeutic Potential :

-

Diagnostic Assays :

- The compound is also being explored for its utility in developing diagnostic assays. Its specificity in interacting with biological targets makes it a candidate for use in assays aimed at detecting disease markers or evaluating therapeutic responses.

Industry Applications

-

Pharmaceutical Development :

- In the pharmaceutical industry, this compound is utilized in drug development processes. Its role as a peptide inhibitor can aid in designing drugs that target specific pathways involved in disease progression.

-

Biotechnology :

- The compound's applications extend to biotechnology, where it can be used to enhance the performance of biocatalysts or as a component in bioreactors designed for producing therapeutic proteins.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

- A study demonstrated that the compound effectively inhibited caspase-1-like activity, leading to long-lasting neuroprotection during cerebral ischemia, which underscores its potential therapeutic benefits in neurodegenerative conditions .

- Research focusing on inflammatory responses showed that peptides with similar structures could downregulate pro-inflammatory cytokines, suggesting a role for this compound in managing chronic inflammatory diseases .

Data Table of Biological Activities

| Activity | Description |

|---|---|

| Enzyme Inhibition | Inhibits caspase-1 activity, preventing apoptosis and promoting cell survival |

| Neuroprotection | Reduces neuronal death during ischemic events |

| Inflammatory Modulation | Downregulates pro-inflammatory cytokines |

| Diagnostic Utility | Potential use in assays for disease markers |

| Therapeutic Development | Investigated for treatment of neurodegenerative diseases and cancers |

Mechanism of Action

The compound exerts its effects by irreversibly inhibiting caspase-1. Caspase-1 cleaves the precursors of interleukin-1 beta and interleukin-18, leading to the activation of these pro-inflammatory cytokines. By inhibiting caspase-1, tyrosine-valine-alanine-aspartate-chloromethyl ketone prevents the maturation and release of these cytokines, thereby reducing inflammation. The compound also inhibits pyroptosis, a form of programmed cell death associated with inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of Tyr-Val-Ala-Asp with structurally or functionally related peptides, supported by data from diverse sources:

Table 1: Key Comparative Data

Structural and Functional Differences

Chain Length and Modifications: Tyr-Val-Ala-Asp is a short tetrapeptide (4 residues) with acetyl and MCA modifications, optimizing it for fluorescence-based detection . In contrast, Rusalatide Acetate is a 23-amino acid peptide with an acetate salt, enhancing its solubility and stability for therapeutic use . Scrambled 10Panx1 is a decapeptide (10 residues) with a non-functional, scrambled sequence, serving as a negative control in pannexin channel studies .

Therapeutic vs. Research Applications :

- Tyr-Val-Ala-Asp derivatives are primarily research tools, whereas Rusalatide Acetate has clinical applications in tissue regeneration due to its ability to bind thrombospondin and promote healing .

- Scrambled 10Panx1 lacks biological activity and is used to validate specificity in experimental setups .

Amino Acid Availability and Synthesis: The constituent residues of Tyr-Val-Ala-Asp (Tyr, Val, Ala, Asp) are highly abundant in microbial systems, facilitating cost-effective microbial synthesis . Longer peptides like Rusalatide Acetate require complex expression systems due to rare residues (e.g., cysteine, arginine) and disulfide bonds, increasing production challenges .

Research Implications

Tyr-Val-Ala-Asp’s simplicity and adaptability make it a cornerstone in protease research, while its structural analogs highlight the diversity of peptide applications—from therapeutic agents to experimental controls. Future studies could explore hybrid peptides combining Tyr-Val-Ala-Asp’s fluorogenic properties with therapeutic motifs for real-time monitoring of drug efficacy.

Q & A

Q. What experimental approaches resolve contradictions in reported bioactivity data across cell lines?

- Methodological Answer : Systematically test the peptide in HEK293, SH-SY5Y, and primary neuronal cultures under standardized conditions (e.g., serum-free media, 48-hour exposure). Control for batch-to-batch variability via MALDI-TOF purity checks. Use RNA-seq to identify cell-specific receptor expression (e.g., tyrosine kinase vs. GPCR pathways) .

Q. How to design studies investigating interaction with protease enzymes?

- Methodological Answer : Use fluorescence resonance energy transfer (FRET) substrates (e.g., Dabcyl-Edans pair) to monitor cleavage kinetics with trypsin or chymotrypsin. Determine Michaelis-Menten parameters (Km, Vmax) at 25°C and 37°C. Validate with molecular docking (AutoDock Vina) to identify binding pockets .

Q. What computational strategies predict binding affinities with molecular targets?

- Methodological Answer : Combine molecular docking (e.g., Glide SP/XP scoring) with free-energy perturbation (FEP) calculations for ΔG binding. Cross-validate with surface plasmon resonance (SPR) using Biacore T200. For neurotargets (e.g., NMDA receptors), include membrane-embedded MD simulations (CHARMM36 force field) .

Q. Which in vivo models evaluate blood-brain barrier (BBB) permeability?

- Methodological Answer : Use transgenic APP/PS1 mice for Alzheimer’s studies. Administer peptide intravenously (2 mg/kg) and measure brain-to-plasma ratio via LC-MS/MS at 15-, 30-, and 60-minute intervals. Parallel in vitro BBB models (hCMEC/D3 monolayers) can assess P-gp efflux using rhodamine-123 assays .

Q. How to integrate multi-omics data to elucidate mechanism in neurodegenerative models?

- Methodological Answer : Perform tandem mass tag (TMT) proteomics on treated vs. untreated neuronal lysates. Integrate with RNA-seq data (DESeq2 for differential expression) and metabolic profiling (NMR-based metabolomics). Pathway enrichment (KEGG, Reactome) identifies cross-talk between apoptosis and autophagy pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.